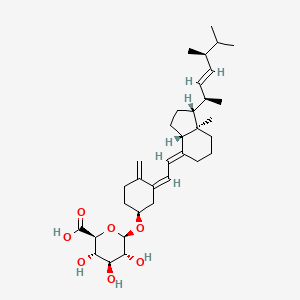![molecular formula C28H58NO6P B1262977 [(2R)-2-ethenoxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1262977.png)
[(2R)-2-ethenoxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-octadecyl-2-(1E-ethenyl)-sn-glycero-3-phosphocholine is a glycerophosphocholine.
Scientific Research Applications
Toxicity Studies in Mammalian Models
[(2R)-2-ethenoxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate, along with similar compounds, has been studied for its toxicological properties. Eto et al. (1976) found that certain bicyclic phosphate esters exhibit high toxicity in mammals, with a significant influence from the bridge-head substituent, which should be lipophilic and of a specific size for maximum potency (Eto, Ozoe, Fujita, & Casida, 1976).
Liquid Crystalline Polymer Synthesis
This compound has been used in the synthesis and polymerization of polymers with liquid crystalline properties. Furukawa et al. (1986) prepared and characterized 10-(11-Methacryloyloxyundecyloxycarbonyl)decyl 2-(trimethylammonio)ethyl phosphate, which exhibits liquid crystalline behavior and solubility in certain organic solvents (Furukawa, Nakaya, & Imoto, 1986).
Biomedical Applications
A significant application of this compound is in the biomedical field. Yu et al. (2013) described the synthesis of a polyvalent choline phosphate, which acts as a universal biomembrane adhesive, demonstrating rapid and strong attachment to mammalian cell membranes. This property is invaluable for applications like tissue engineering and drug delivery (Yu, Yang, Horte, Kizhakkedathu, & Brooks, 2013).
Flame Retardant and Plasticizer Research
Research has also been conducted on similar phosphate compounds in the context of flame retardants and plasticizers. Ballesteros-Gómez et al. (2015) investigated the metabolism of 2-ethylhexyl diphenyl phosphate (EHDPHP) in human liver microsomes, highlighting concerns about human exposure and toxicity due to its use in consumer products (Ballesteros-Gómez, Erratico, Eede, Ionas, Leonards, & Covaci, 2015).
Drug Delivery Systems
The compound has potential in developing drug delivery systems. Cheng et al. (2008) synthesized star-shaped block copolymers of poly(ɛ-caprolactone) and poly(ethyl ethylene phosphate) for potential use as drug-delivery vehicles (Cheng, Ding, Wang, & Wang, 2008).
Hemocompatibility Improvement
Tomita et al. (1999) reported that grafting 2-(methacrylorloxy)ethyl-2-(trimethylammonium)ethyl phosphate onto a segmented polyurethane surface improved hemocompatibility, indicating potential applications in medical devices and implants (Tomita, Li, & Nakaya, 1999).
properties
Product Name |
[(2R)-2-ethenoxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
|---|---|
Molecular Formula |
C28H58NO6P |
Molecular Weight |
535.7 g/mol |
IUPAC Name |
[(2R)-2-ethenoxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H58NO6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-32-26-28(33-7-2)27-35-36(30,31)34-25-23-29(3,4)5/h7,28H,2,6,8-27H2,1,3-5H3/t28-/m1/s1 |
InChI Key |
HRYNGJPIAIGCEO-MUUNZHRXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC=C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC=C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




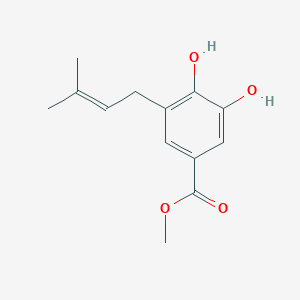
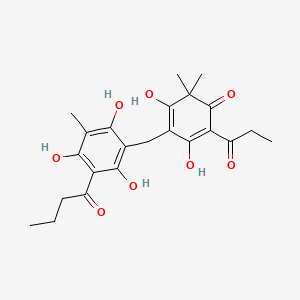
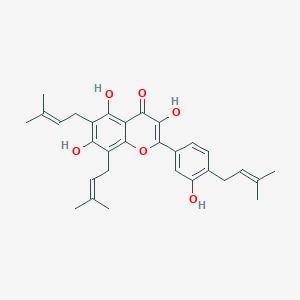
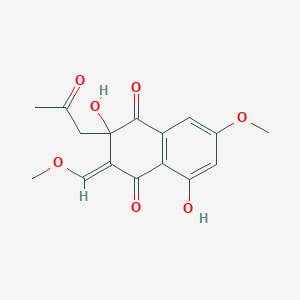
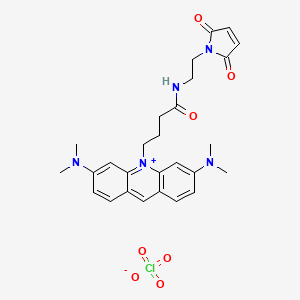
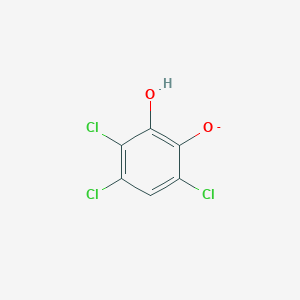
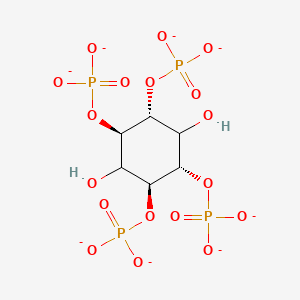
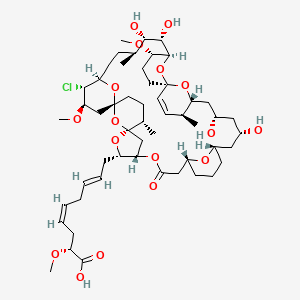
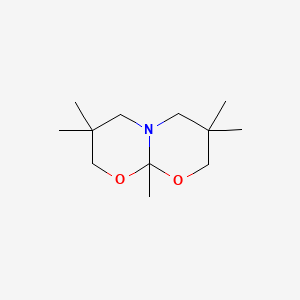
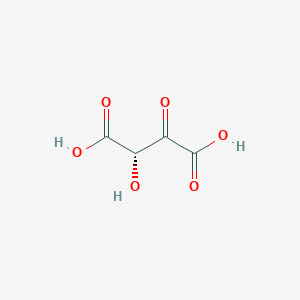
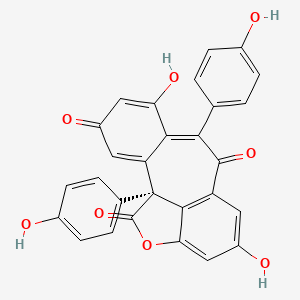
![5-[(3,4-dimethylphenoxy)methyl]-N-methyl-N-(4-oxanylmethyl)-3-isoxazolecarboxamide](/img/structure/B1262917.png)
